molecular formula C17H18N4O B12790202 11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one CAS No. 64261-48-9

11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one

Cat. No.: B12790202
CAS No.: 64261-48-9
M. Wt: 294.35 g/mol
InChI Key: YHHQKZHSIMSQHE-UHFFFAOYSA-N
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Description

11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is a complex organic compound with a unique structure that combines elements of pyrimidine and benzazepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and benzazepine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Pyrrolidine: Used to introduce the pyrrolidinyl group.

    Methylating agents:

    Catalysts: Such as palladium or copper catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The pyrrolidinyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacological agent.

    Biological Research: It is used in studies to understand its effects on biological systems and its interaction with various biomolecules.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    10H-Pyrimido(4,5-c)(2)benzazepin-10-one: A structurally related compound without the methyl and pyrrolidinyl groups.

    4-(1-Pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one: Lacks the methyl group.

Uniqueness

11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is unique due to the presence of both the methyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic efficacy compared to its analogs.

Properties

CAS No.

64261-48-9

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

5-methyl-1-pyrrolidin-1-yl-11H-pyrimido[4,5-c][2]benzazepin-6-one

InChI

InChI=1S/C17H18N4O/c1-20-15-14(10-12-6-2-3-7-13(12)17(20)22)16(19-11-18-15)21-8-4-5-9-21/h2-3,6-7,11H,4-5,8-10H2,1H3

InChI Key

YHHQKZHSIMSQHE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CC3=CC=CC=C3C1=O)C(=NC=N2)N4CCCC4

Origin of Product

United States

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